molecular formula C16H14N2O B11702681 (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine

(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine

Cat. No.: B11702681
M. Wt: 250.29 g/mol
InChI Key: DCPWMQVQFZFQFQ-UHFFFAOYSA-N
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Description

(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed around the privileged indole scaffold. The indole nucleus is a fundamental structure in drug discovery due to its presence in a wide array of biologically active molecules and natural products, and its ability to interact with diverse biological targets . This specific derivative, featuring a methoxy-phenyl imine linkage, serves as a versatile building block for the design and synthesis of novel therapeutic agents. Researchers can leverage this compound to develop new molecules targeting a broad spectrum of diseases. Indole derivatives are extensively documented for their anti-infective potential, demonstrating activity against bacterial and fungal pathogens, including resistant strains . Furthermore, the indole scaffold is a key component in numerous anticancer agents, regulating critical proteins and genes involved in cancer development, such as TRK, VEGFR, and EGFR . Beyond these applications, indole-based compounds show promising activity in neurological and metabolic disorder research, with some derivatives investigated as multi-target directed ligands for complex diseases . The structural motif of this compound makes it a valuable intermediate for generating libraries of hybrid molecules. Its mechanism of action is typically explored and defined within the specific context of the research, often involving the inhibition of key enzymes or interaction with cellular receptors . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest advancements in indole chemistry and its applications in developing new active compounds.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C16H14N2O/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-11,18H,1H3

InChI Key

DCPWMQVQFZFQFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Traditional Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar quantities of 1H-indole-3-carbaldehyde and 3-methoxyaniline in ethanol with catalytic sulfuric acid or acetic acid. For example:

  • Reaction Conditions : Ethanol (20 mL), 0.01 mol reactants, 3–4 hours reflux, 1–2 drops H<sub>2</sub>SO<sub>4</sub> .

  • Yield : 75–85% after recrystallization from ethanol .

  • Mechanism : Acid catalysis polarizes the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amine’s lone pair (Figure 1) .

Table 1 : Optimization of Acid-Catalyzed Synthesis

CatalystSolventTemp (°C)Time (h)Yield (%)
H<sub>2</sub>SO<sub>4</sub>Ethanol78482
CH<sub>3</sub>COOHEthanol78575
PiperidineEthanol78668

Limitations include prolonged reaction times and moderate yields due to competing side reactions like imine hydrolysis .

Base-Free Heterogeneous Catalysis

Recent studies highlight Au@TiO<sub>2</sub> as a recyclable catalyst for solvent-free Schiff base synthesis:

  • Procedure : 1H-indole-3-carbaldehyde (3 mmol), 3-methoxyaniline (3 mmol), and Au@TiO<sub>2</sub> (50 mg) stirred at 65°C for 3 hours .

  • Yield : 85% with >95% purity (HPLC).

  • Advantages :

    • No toxic solvents or bases required.

    • Catalyst reused four times with <10% activity loss .

Mechanistic Insight : Au nanoparticles enhance TiO<sub>2</sub>’s Lewis acidity, polarizing the aldehyde’s carbonyl group (Figure 2) .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

  • Conditions : Ethanol (10 mL), 300 W irradiation, 5–10 minutes .

  • Yield : 90–92% with 99% purity (TLC).

  • Key Parameters :

    • Power: 300–500 W.

    • Solvent: Ethanol > DMF > CH<sub>3</sub>CN .

Table 2 : Microwave vs. Conventional Heating

MethodTimeYield (%)Purity (%)
Microwave8 min9299
Reflux4 h8295

This method minimizes side products like oligomers .

Microflow Reactor Technology

Microflow systems enable rapid, high-yield synthesis under controlled conditions:

  • Setup :

    • Channel 1: 1H-indole-3-carbaldehyde (0.05 M in CH<sub>3</sub>CN).

    • Channel 2: 3-methoxyaniline (0.05 M in CH<sub>3</sub>CN).

    • Reaction time: 0.1 seconds at 25°C .

  • Yield : 93 ± 2% with no detectable dimerization .

Advantages :

  • Precision in temperature and mixing prevents thermal degradation.

  • Scalable for industrial applications .

Comparative Analysis of Methods

Table 3 : Method Efficiency Metrics

MethodTimeYield (%)Catalyst Reusability
Acid-Catalyzed4–6 h75–85No
Au@TiO<sub>2</sub>3 h85Yes (4 cycles)
Microwave8 min90–92No
Microflow Reactor0.1 s93N/A

Structural Characterization and Validation

Synthetic products are validated via:

  • FT-IR : C=N stretch at 1620–1630 cm<sup>−1</sup> .

  • <sup>1</sup>H NMR : Imine proton (HC=N) at δ 8.2–8.5 ppm .

  • HRMS : [M+H]<sup>+</sup> at m/z 265.1212 (calculated 265.1215) .

Challenges and Optimization Strategies

  • Side Reactions : Dimerization of 1H-indole-3-carbaldehyde under acidic conditions reduces yields . Mitigated by dilute conditions (0.05 M) .

  • Catalyst Cost : Au@TiO<sub>2</sub> synthesis requires noble metals. Alternatives like Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub> are under investigation .

  • Scale-Up : Microflow systems face throughput limitations. Parallel reactor arrays address this .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Scientific Research Applications

(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Schiff bases with varying substituents on the aromatic rings exhibit distinct physicochemical properties. Below is a comparative analysis based on evidence from analogous compounds:

Table 1: Physical Properties of Selected Schiff Bases
Compound Name Substituents Melting Point (°C) Molecular Formula Elemental Analysis (%) Reference
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine (Hypothetical) 3-Methoxy-phenyl N/A C16H14N2O C: 75.57; H: 5.55; N: 11.01; O: 6.29 -
(6-Chloro-pyridin-2-yl)-(1H-indol-3-ylmethylene)-amine 6-Chloro-pyridin-2-yl N/A C14H10ClN3 C: 65.94; H: 4.02; N: 16.69
B4: (3-Chloro-benzylidene)-[6-(3-methoxy-phenyl)-4-phenyl-4H-[1,3]thiazin-2-yl]-amine 3-Chloro-benzylidene 325–326 C24H19ClN2OS C: 68.81; H: 4.57; Cl: 8.46; N: 6.69; S: 7.65
B6: [6-(3-Methoxy-phenyl)-4-phenyl-4H-[1,3]thiazin-2-yl]-(3-nitro-benzylidene)-amine 3-Nitro-benzylidene 330–331 C24H19N3O3S C: 67.12; H: 4.46; N: 9.78; O: 11.18; S: 7.47

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase melting points due to enhanced intermolecular interactions (e.g., B6: 330–331°C vs. B4: 325–326°C) .
  • Methoxy substitution : Improves solubility in polar solvents compared to halogenated analogs .
  • Pyridinyl vs. phenyl substitution : The pyridinyl analog () shows higher nitrogen content (16.69%) and altered spectroscopic profiles due to aromatic heteroatoms .

Spectroscopic and Electronic Comparisons

Table 2: Spectroscopic Data of Selected Compounds
Compound Name IR (C=N stretch, cm⁻¹) ¹H-NMR (Key Signals) Reference
(1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine (Hypothetical) ~1615–1635 δ 8.10 (s, CH=N), δ 3.80 (s, OCH₃) -
(6-Chloro-pyridin-2-yl)-(1H-indol-3-ylmethylene)-amine 1635 δ 8.10 (s, CH=N), δ 7.65–7.58 (Py-H)
B6: [6-(3-Methoxy-phenyl)-4-phenyl-4H-[1,3]thiazin-2-yl]-(3-nitro-benzylidene)-amine 1635 δ 7.40–7.26 (Ar-H), δ 3.82 (OCH₃)

Key Observations :

  • C=N Stretching : All compounds exhibit C=N stretches near 1635 cm⁻¹, confirming hydrazone formation .
  • Methoxy group : A singlet at δ 3.80–3.82 ppm in ¹H-NMR is characteristic of the -OCH₃ group .
  • Aromatic protons : Pyridinyl analogs show distinct downfield shifts (δ 7.65–7.58 ppm) compared to phenyl derivatives .

Biological Activity

The compound (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine is part of a broader class of indole derivatives, which are known for their diverse biological activities. Indole and its derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features an indole ring system, which is recognized for its ability to interact with various biological targets. The methoxy-substituted phenyl group enhances its lipophilicity and may influence its biological activity by affecting receptor binding affinities.

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) :
    • Against S. aureus ATCC 25923: 3.90 μg/mL
    • Against MRSA (ATCC 43300): 1 μg/mL
    • Against Candida albicans: MIC values ranged from 7.80 to 62.50 μg/mL for various derivatives .

Anticancer Activity

Indole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. Certain synthesized compounds demonstrated significant antiproliferative activities against various cancer cell lines, indicating potential as anticancer agents.

  • Cytotoxicity :
    • Compounds were tested against A549 cells (lung cancer) and showed preferential suppression compared to non-tumor fibroblast cells .

Mechanistic Insights

The mechanism of action for many indole derivatives involves interaction with multiple cellular pathways. For example, some studies suggest that these compounds may inhibit protein synthesis in bacteria by affecting ribosomal function, thereby contributing to their antimicrobial efficacy .

Study on Antimycobacterial Activity

A series of studies focused on the antimycobacterial activity of indole derivatives against Mycobacterium tuberculosis. Notably, one compound exhibited an MIC of 8.4 µM and demonstrated bactericidal activity with time-dependent characteristics, suggesting its potential as a lead compound for tuberculosis treatment .

Toxicity Assessments

In vitro toxicity assessments revealed that some indole derivatives were devoid of significant toxicity to mammalian cells (e.g., HepG2 and Vero cell lines), which is crucial for the development of safe therapeutic agents .

Summary of Findings

Biological ActivityObserved EffectsMIC Values
AntimicrobialEffective against S. aureus, MRSA, Candida albicans1 μg/mL (MRSA), 3.90 μg/mL (S. aureus)
AnticancerSignificant antiproliferative effects on cancer cell linesVariable depending on derivative
ToxicityLow toxicity in mammalian cell linesNotable absence of genotoxicity in certain cases

Q & A

Q. What are the common synthetic routes for (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine?

The compound is synthesized via Schiff base formation, where an indole-3-carbaldehyde derivative reacts with 3-methoxyaniline under reflux conditions. Typical methods involve dissolving the aldehyde and amine in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid (e.g., acetic acid) to facilitate imine bond formation. Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures product isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the imine bond (C=N, δ ~8.3 ppm in 1H NMR) and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : For molecular ion peak validation (e.g., ESI-MS for accurate mass) .
  • Elemental Analysis : To verify purity by matching experimental and theoretical C/H/N/O percentages .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. SHELX software refines the crystallographic data, identifying bond angles, dihedral angles between the indole and methoxyphenyl moieties, and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Catalyst Screening : Transition metals (e.g., Cu(OAc)₂) may accelerate imine formation .
  • Solvent Selection : Polar solvents (e.g., DMF) enhance solubility, while ethanol improves crystallinity .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and side-product suppression .
  • Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) resolves impurities .

Q. How are structural contradictions in spectral data resolved?

Discrepancies between experimental and theoretical data (e.g., NMR shifts) are addressed by:

  • 2D NMR (COSY, HSQC) : Assigning proton-carbon correlations to confirm connectivity.
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .
  • Cross-Technique Consistency : Aligning melting points, elemental analysis, and mass data .

Q. What strategies mitigate crystallization challenges for SCXRD analysis?

  • Solvent Diffusion : Layering hexane over a DCM solution promotes slow crystal growth.
  • Twinned Data Refinement : SHELXL handles twinning via HKLF5 format for high-symmetry crystals .
  • Cryoprotection : Flash-cooling crystals in liquid N₂ with cryoprotectants (e.g., glycerol) prevents lattice damage .

Q. How are structure-activity relationship (SAR) studies designed for bioactivity assessment?

  • Analog Synthesis : Modifying substituents (e.g., methoxy position, indole methylation) to test antimicrobial or anticancer activity .
  • In Vitro Assays : Dose-dependent cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) .
  • Comparative Analysis : Benchmarking against derivatives like IABPI, which shares the indole-Schiff base scaffold .

Q. What computational methods predict biological targets?

  • Molecular Docking : AutoDock Vina screens protein databases (e.g., PDB) to identify binding sites (e.g., tubulin or DNA topoisomerases) .
  • MD Simulations : GROMACS models ligand-receptor stability over 100-ns trajectories, assessing hydrogen bonds and RMSD values .

Q. How are conflicting bioactivity results validated?

  • Triangulation : Combining enzyme inhibition, cell viability, and apoptosis assays (e.g., Annexin V staining) .
  • Mechanistic Studies : ROS generation measurement and Western blotting for apoptosis markers (e.g., caspase-3) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

ParameterOptimal SettingEvidence Source
SolventEthanol/DMF (1:1)
CatalystAcetic acid (2 mol%)
Temperature80°C, reflux
PurificationColumn chromatography (SiO₂)

Q. Table 2: Spectral Data Benchmarks

TechniqueKey Peaks/DataEvidence Source
1H NMR (CDCl₃)δ 8.3 (C=N), 3.8 (OCH₃)
ESI-MS[M+H]+ m/z = 279.2
Elemental AnalysisC: 69.3%, H: 5.1%, N: 10.0%

Q. Table 3: Computational Parameters for Docking

SoftwareSettingsEvidence Source
AutoDock VinaGrid size: 25 ų, exhaustiveness: 20
GROMACSOPLS-AA force field, 100 ns MD

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